molecular formula C17H17FN4O4 B4369256 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid

Cat. No.: B4369256
M. Wt: 360.34 g/mol
InChI Key: CYPNMTQKMCVMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid is a complex organic compound known for its diverse applications in various scientific fields. This compound features a pyrazole ring, a piperazine moiety, and a fluorobenzoyl group, making it a unique molecule with significant potential in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine and fluorobenzoyl groups. Common reagents used in these reactions include methyl hydrazine, acetic anhydride, and triethyl orthoformate. The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified using techniques like crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group enhances its binding affinity to certain enzymes or receptors, while the piperazine moiety facilitates its transport across cellular membranes. The pyrazole ring plays a crucial role in stabilizing the compound’s structure and ensuring its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares the pyrazole ring but differs in the substituents attached to it.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a fluorobenzoyl group.

    4-(2-Fluorobenzoyl)-1-piperazinecarboxylic acid: Contains the piperazine and fluorobenzoyl groups but lacks the pyrazole ring.

Uniqueness

What sets 3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and development.

Properties

IUPAC Name

3-[4-(2-fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O4/c1-20-10-12(17(25)26)14(19-20)16(24)22-8-6-21(7-9-22)15(23)11-4-2-3-5-13(11)18/h2-5,10H,6-9H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPNMTQKMCVMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 2
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 3
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 5
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-[4-(2-Fluorobenzoyl)piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.